REACTION_CXSMILES
|
C[N:2]([CH3:4])Cl.[Cl-].[Al+3].[Cl-].[Cl-].C(OCC)C.[CH2:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]C.Cl>C(Cl)Cl.O>[CH2:4]([NH2:2])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.87 mol
|
Type
|
reactant
|
Smiles
|
CN(Cl)C
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 (± 100) g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a reactor of the type used in Example 1
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The chilled reaction mixture
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for a half hour
|
Type
|
CUSTOM
|
Details
|
The organic and water layers are then separated
|
Type
|
STIRRING
|
Details
|
the organic layer is stirred for an additional half-hour with 80 g of the same strength hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Again the organic and water layers are separated
|
Type
|
FILTRATION
|
Details
|
The organic layer is filtered
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.02 mol | |
YIELD: PERCENTYIELD | 6.68% | |
YIELD: CALCULATEDPERCENTYIELD | 6.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |